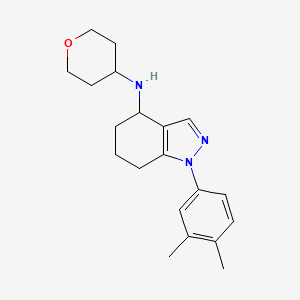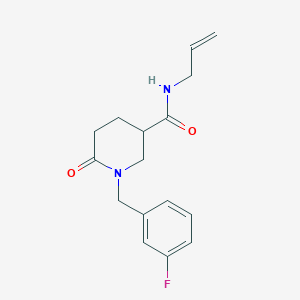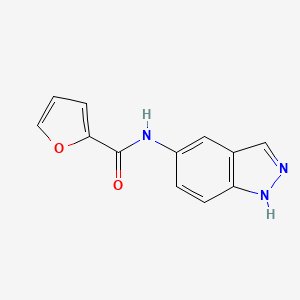![molecular formula C24H28F3N3O2 B6133290 1-(2-methoxyphenyl)-4-{1-[2-(trifluoromethyl)benzoyl]-3-piperidinyl}piperazine](/img/structure/B6133290.png)
1-(2-methoxyphenyl)-4-{1-[2-(trifluoromethyl)benzoyl]-3-piperidinyl}piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-methoxyphenyl)-4-{1-[2-(trifluoromethyl)benzoyl]-3-piperidinyl}piperazine, commonly known as TFMP, is a chemical compound that has gained significant attention in scientific research. It belongs to the class of piperazine derivatives and has been studied for its potential therapeutic benefits in various fields, including neuroscience, pharmacology, and medicinal chemistry.
Mecanismo De Acción
The mechanism of action of TFMP involves its interaction with various neurotransmitter systems in the brain. TFMP acts as an SSRI by inhibiting the reuptake of serotonin, leading to increased extracellular levels of serotonin. TFMP also acts as a dopamine receptor antagonist, leading to decreased dopamine signaling. The combined effects of increased serotonin and decreased dopamine signaling are thought to underlie the potential therapeutic benefits of TFMP.
Biochemical and Physiological Effects:
TFMP has been shown to have various biochemical and physiological effects. In animal studies, TFMP has been shown to increase extracellular levels of serotonin and decrease dopamine signaling in the brain. TFMP has also been shown to have anxiolytic and antidepressant effects in animal models. In addition, TFMP has been shown to have antipsychotic effects in animal models of schizophrenia.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
TFMP has several advantages and limitations for lab experiments. One of the advantages is its high potency and selectivity for serotonin and dopamine receptors, making it a useful tool for studying these neurotransmitter systems. Another advantage is its relatively low toxicity, making it a safe compound to use in animal studies. However, one limitation is its limited solubility, which can make it difficult to administer in certain experiments. Another limitation is its relatively short half-life, which can make it difficult to study its long-term effects.
Direcciones Futuras
There are several future directions for research on TFMP. One direction is to further investigate its potential therapeutic benefits in various fields, including neuroscience, pharmacology, and medicinal chemistry. Another direction is to develop novel compounds based on TFMP for the treatment of various disorders. Additionally, further studies are needed to fully understand the mechanism of action of TFMP and its long-term effects on the brain and behavior.
Métodos De Síntesis
The synthesis of TFMP involves several steps, including the reaction of 1-(2-methoxyphenyl)piperazine with 2-(trifluoromethyl)benzoyl chloride in the presence of a base, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained through purification and isolation techniques. The synthesis method has been optimized to obtain high yields and purity of TFMP.
Aplicaciones Científicas De Investigación
TFMP has been extensively studied for its potential therapeutic benefits in various fields. In neuroscience, TFMP has been shown to act as a selective serotonin reuptake inhibitor (SSRI) and has been studied for its potential antidepressant effects. In pharmacology, TFMP has been studied for its potential as an antipsychotic agent and has been shown to have dopamine receptor antagonistic effects. In medicinal chemistry, TFMP has been studied for its potential as a lead compound for the development of novel drugs.
Propiedades
IUPAC Name |
[3-[4-(2-methoxyphenyl)piperazin-1-yl]piperidin-1-yl]-[2-(trifluoromethyl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28F3N3O2/c1-32-22-11-5-4-10-21(22)29-15-13-28(14-16-29)18-7-6-12-30(17-18)23(31)19-8-2-3-9-20(19)24(25,26)27/h2-5,8-11,18H,6-7,12-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QATDKMWNIKZAST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C3CCCN(C3)C(=O)C4=CC=CC=C4C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-fluoro-N-[3-(4-morpholinylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]benzamide](/img/structure/B6133208.png)
![N-(3-chloro-2-methylphenyl)-2-{[1-(4-fluorophenyl)-4-hydroxy-5-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}acetamide](/img/structure/B6133221.png)
![(2E)-N-{[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]methyl}-3-(2-furyl)-N-(tetrahydro-2-furanylmethyl)acrylamide](/img/structure/B6133225.png)
![2-{4-cyclopentyl-1-[(5-methyl-2-furyl)methyl]-2-piperazinyl}ethanol](/img/structure/B6133227.png)
![5-[(5-bromo-1H-indol-3-yl)methylene]-1,3-dimethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B6133239.png)

![[1-(3-phenoxybenzyl)-3-piperidinyl]methanol](/img/structure/B6133248.png)
![2-(3-{[4-(1-pyrrolidinylcarbonyl)-1,4'-bipiperidin-1'-yl]methyl}phenoxy)ethanol](/img/structure/B6133262.png)
![1-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-N-[3-(1H-indazol-1-yl)propyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6133270.png)
![7-butyl-2-ethyl-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6133276.png)



![5-ethyl-6-hydroxy-3-(2-methylphenyl)-2-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-4(3H)-pyrimidinone](/img/structure/B6133313.png)